N-(5-fluoro-2-methylphenyl)-2-{11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide
Description
N-(5-fluoro-2-methylphenyl)-2-{11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a structurally complex acetamide derivative featuring a tricyclic core system with sulfur (8-thia) and nitrogen (3,5,10-triazatricyclo) atoms.
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2S/c1-14-8-9-17(26)11-19(14)29-20(31)12-30-13-27-22-21-18(16-6-4-3-5-7-16)10-15(2)28-24(21)33-23(22)25(30)32/h3-11,13H,12H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOURILSXMWRDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C=NC3=C(C2=O)SC4=NC(=CC(=C34)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-{11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide (CAS Number: 1223794-71-5) is a complex synthetic compound with potential biological activities that warrant detailed investigation. This article compiles available research findings on its biological activity, including data tables and case studies.
The compound's molecular structure is characterized by a unique arrangement of atoms:
- Molecular Formula : CHFNOS
- Molecular Weight : 458.5 g/mol
Biological Activity Overview
Recent studies have explored the compound's potential in various biological contexts:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- Cell Line : L1210 mouse leukemia cells
Neuroprotective Effects
Research suggests that similar compounds within its chemical class may possess neuroprotective properties:
- Study Findings : Compounds with structural similarities have shown efficacy in protecting neuronal cells from damage induced by neurotoxins.
Case Studies
Several case studies have provided insights into the biological activity of related compounds:
- Study on Anticancer Properties
- Neuroprotective Study
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 458.5 g/mol |
| IC (L1210 Cells) | Nanomolar range |
| Biological Activity | Observations |
|---|---|
| Anticancer | Potent inhibition of L1210 cells |
| Neuroprotective | Protection against neuronal damage |
Comparison with Similar Compounds
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
- Structural Similarities : Both compounds contain fluorinated aromatic rings and nitrogen-rich heterocycles. Flumetsulam’s triazolopyrimidine sulfonamide core contrasts with the target’s triazatricyclo system but shares fluorine substituents that enhance environmental stability .
- Functional Differences : Flumetsulam is a herbicide inhibiting acetolactate synthase (ALS), whereas the target’s tricyclic structure may target different enzymes due to its larger, more rigid scaffold.
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
- Structural Similarities : Both are acetamide derivatives with aromatic substituents. Oxadixyl’s oxazolidinyl ring and methoxy group differ from the target’s thia-triazatricyclo system.
- Bioactivity : Oxadixyl acts as a fungicide by inhibiting RNA polymerase in oomycetes. The target’s sulfur-containing tricyclic core may confer distinct activity against other pathogens .
Pharmacological Analogues
Cephalosporin Derivatives (e.g., (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid)
- Structural Similarities : Both feature sulfur-containing bicyclic/tricyclic systems and acetamide side chains. The cephalosporin’s β-lactam ring is absent in the target compound.
- Functional Implications: Cephalosporins target bacterial cell wall synthesis. The target’s tricyclic structure may offer improved metabolic stability or affinity for non-β-lactam targets .
Comparative Data Table
Research Findings and Hypotheses
- Bioactivity Prediction : The target’s fluorine and methyl groups may enhance membrane penetration, while the tricyclic system could restrict conformational flexibility, favoring selective binding to enzymes like kinases or proteases .
- Synthetic Challenges: The complex tricyclic core may require multi-step synthesis, analogous to marine actinomycete-derived compounds .
- Resistance Profile : Unlike β-lactams, the absence of a labile ring in the target may reduce susceptibility to enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
